Molecular Weight and Formula Distinguish the Target from Unsubstituted and Phenyl-Analog Comparators
The target compound (C20H28N4O2, MW = 356.5 g/mol) incorporates a tert‑butyl group (C4H9, +57 Da) and an oxan‑4‑yl urea terminus (C6H11NO2, +128 Da) relative to the core scaffold. The unsubstituted benzimidazole analog (CAS 2380172‑38‑1) has a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol . The difference of 56.14 g/mol corresponds exactly to the tert‑butyl substituent. This mass increment is directly measurable by LC‑MS and serves as a definitive identity check to prevent accidental substitution with the less bulky, more polar analog during procurement or experimental workflows.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 356.5 g/mol (C20H28N4O2) |
| Comparator Or Baseline | 3-(1H-1,3-Benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide: 300.36 g/mol (C16H20N4O2) |
| Quantified Difference | ΔMW = +56.14 g/mol (+18.7%) |
| Conditions | Calculated from molecular formula; verified by mass spectrometry in standard purity QC. |
Why This Matters
The 18.7% molecular weight difference provides an unambiguous QC metric; using the wrong analog would yield discrepant mass spectra, dosing errors, and batch inconsistencies.
